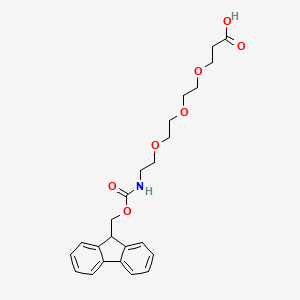

1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13-tetraoxa-4-azahexadecan-16-oic acid

Overview

Description

“1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13-tetraoxa-4-azahexadecan-16-oic acid” is a chemical compound with the empirical formula C26H33NO8 . It is a solid substance . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string of the compound isOC(CCOCCOCCOCCOCCNC(OCC1C2=C(C3=C1C=CC=C3)C=CC=C2)=O)=O . This provides a text representation of the compound’s structure. The InChI key is NUHRPLKTAAVHCZ-UHFFFAOYSA-N , which is a unique identifier for the compound. Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 487.54 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications

Structural Analysis and Molecular Stacking

The compound 9-Oxo-9H-fluorene-1-carboxylic acid exhibits a planar conformation, with internal hydrogen bonding between the carboxyl group and the ketone oxygen atom. This structural characteristic facilitates molecular stacking, which is crucial in the study of molecular interactions and crystal engineering (Coté, Lalancette, & Thompson, 1996).

Antibacterial Activity and DNA Gyrase Inhibition

Research on tetracyclic pyridone carboxylic acids, structurally related to fluoren-9-yl derivatives, has shown significant antibacterial potency and inhibitory activity against DNA gyrase in E. coli. This highlights the potential of fluorenyl compounds in the development of new antibacterial agents (Jinbo et al., 1993).

Fluorescence Probes for Reactive Oxygen Species Detection

Fluorenyl-based compounds have been designed and synthesized for the selective detection of highly reactive oxygen species (hROS), such as hydroxyl radicals, and reactive intermediates of peroxidase. These novel fluorescence probes offer significant advantages in studying the roles of hROS in various biological and chemical contexts (Setsukinai et al., 2003).

Molecular Wires and Optoelectronic Properties

The synthesis and characterization of molecular wires comprising pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives, including fluorenyl units, have revealed insights into their redox, structural, and optoelectronic properties. Such compounds are of interest for their potential applications in electronic and photonic devices (Wang et al., 2006).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that fmoc (9-fluorenylmethoxycarbonyl) compounds are generally used in peptide synthesis as a protective group for amines .

Mode of Action

In general, Fmoc compounds act as protective groups in peptide synthesis. They prevent unwanted side reactions by temporarily blocking the reactive sites of amino acids. The Fmoc group can be selectively removed under mildly basic conditions to allow the continuation of the peptide chain .

Biochemical Pathways

In the context of peptide synthesis, the addition and removal of fmoc groups are crucial steps in the formation of peptide bonds, which are the primary structures in proteins .

Result of Action

The use of fmoc compounds in peptide synthesis is a critical step in the production of proteins, which play various roles in cellular functions .

Biochemical Analysis

Biochemical Properties

Fmoc-NH-PEG3-CH2CH2COOH plays a crucial role in biochemical reactions as a degradable linker for ADC synthesis . It interacts with various enzymes, proteins, and other biomolecules to facilitate the conjugation of drugs to antibodies. The nature of these interactions involves the formation of stable covalent bonds between the linker and the biomolecules, ensuring the targeted delivery of therapeutic agents . Additionally, Fmoc-NH-PEG3-CH2CH2COOH is used in the study of ligands, polypeptide synthesis support, and the development of polyethylene glycol-modified functional coatings .

Cellular Effects

The effects of Fmoc-NH-PEG3-CH2CH2COOH on various types of cells and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In particular, it has been shown to enhance the stability and efficacy of drug delivery systems, leading to improved therapeutic outcomes . The ability of Fmoc-NH-PEG3-CH2CH2COOH to facilitate targeted drug delivery makes it a valuable tool in cancer research and treatment .

Molecular Mechanism

At the molecular level, Fmoc-NH-PEG3-CH2CH2COOH exerts its effects through specific binding interactions with biomolecules . It acts as a linker that covalently attaches therapeutic agents to antibodies, enabling targeted delivery to diseased cells . This compound also plays a role in enzyme inhibition or activation, depending on the nature of the conjugated drug . Furthermore, Fmoc-NH-PEG3-CH2CH2COOH can influence gene expression by delivering gene-modifying agents to specific cellular targets .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-NH-PEG3-CH2CH2COOH change over time due to its stability and degradation properties . This compound is designed to be stable under specific conditions, ensuring its effectiveness during experimental procedures . It may degrade over extended periods, leading to changes in its activity and function . Long-term studies have shown that Fmoc-NH-PEG3-CH2CH2COOH can maintain its stability and efficacy in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of Fmoc-NH-PEG3-CH2CH2COOH vary with different dosages in animal models . At lower doses, this compound has been shown to enhance the therapeutic efficacy of conjugated drugs without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of optimizing dosage levels for safe and effective use . Threshold effects have been observed, indicating that there is a specific dosage range within which Fmoc-NH-PEG3-CH2CH2COOH is most effective .

Metabolic Pathways

Fmoc-NH-PEG3-CH2CH2COOH is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate its function . This compound can influence metabolic flux and metabolite levels, contributing to its overall biochemical activity . The specific enzymes and cofactors involved in these pathways are critical for the proper functioning of Fmoc-NH-PEG3-CH2CH2COOH in biochemical reactions .

Transport and Distribution

Within cells and tissues, Fmoc-NH-PEG3-CH2CH2COOH is transported and distributed through interactions with transporters and binding proteins . These interactions ensure the proper localization and accumulation of the compound, enhancing its effectiveness in targeted drug delivery . The transport and distribution properties of Fmoc-NH-PEG3-CH2CH2COOH are essential for its role in therapeutic applications .

Subcellular Localization

The subcellular localization of Fmoc-NH-PEG3-CH2CH2COOH is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . Understanding the subcellular localization of Fmoc-NH-PEG3-CH2CH2COOH is crucial for optimizing its use in biochemical research and therapeutic applications .

properties

IUPAC Name |

3-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO7/c26-23(27)9-11-29-13-15-31-16-14-30-12-10-25-24(28)32-17-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,22H,9-17H2,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIDDYZONKDHLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.